molecular formula C4H8N4 B3025314 4,5-Dimethyl-4H-1,2,4-triazol-3-amine CAS No. 53132-83-5

4,5-Dimethyl-4H-1,2,4-triazol-3-amine

Cat. No.: B3025314
CAS No.: 53132-83-5
M. Wt: 112.13 g/mol
InChI Key: VVJZQYADQJXKOC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C₈H₁₂N₆ and a molecular weight of 192.22 g/mol . It belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. This compound is commercially available as a heterocyclic building block, with applications in medicinal chemistry and materials science. Its structural features, including methyl substituents at positions 4 and 5 of the triazole ring, influence its reactivity and physicochemical properties. CymitQuimica lists its hydroiodide salt (CAS: 10-F759317) at prices ranging from €283/100 mg to €3,998/10 g, reflecting its high value in research .

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-7-4(5)8(3)2/h1-2H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJZQYADQJXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482517
Record name 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53132-83-5
Record name 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine typically involves the reaction of ammonia with chloroacetic ester to form 4H-1,2,4-triazol-3-chlorohydrin, which is then reacted with ammonia to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

4,5-Dimethyl-4H-1,2,4-triazol-3-amine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dimethyl-4H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups in 4,5-dimethyl derivatives improve solubility and metabolic stability compared to bulky tert-butyl or aromatic substituents .
  • Electron-withdrawing groups (e.g., nitro in HM-I) enhance thermal stability (>200°C) and detonation velocity (8.9 km/s) .

Anticancer Activity

4,5-Substituted phenyl derivatives (e.g., BCTA , a compound from ) exhibit potent anticancer effects. BCTA (IC₅₀: 1.09–3.28 μM against lung cancer cells) outperforms 5-FU by inducing apoptosis via upregulation of Bax , Caspase-3 , and PARP , and downregulation of Bcl-2 . In contrast, 4,5-dimethyl derivatives lack direct anticancer data but are preferred scaffolds for drug design due to synthetic versatility .

Energetic Materials

Nitro-substituted triazol-3-amine derivatives like HM-I and HM-IV are optimized for explosive performance:

  • HM-IV (a nitro-substituted variant) requires minimal initiation energy (ΔE = 112 kJ/mol) and has a detonation pressure of 32.5 GPa , superior to traditional explosives like TNT .
  • Methyl groups in 4,5-dimethyl derivatives reduce sensitivity, making them unsuitable for explosives but ideal for stable intermediates .

Biological Activity

4,5-Dimethyl-4H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a triazole ring that contributes to its chemical reactivity and biological activity. The compound can be synthesized through various methods, with key parameters such as temperature and reaction time influencing yield and purity. Its molecular structure allows for interactions with biological targets, enhancing its pharmacokinetic properties.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

1. Antimicrobial Activity

  • Mechanism : this compound has shown potent antimicrobial properties against various bacteria and fungi. It acts by inhibiting essential enzymes in microbial cells, leading to cell death or growth inhibition.
  • In Vitro Studies : Research indicates that this compound demonstrates significant activity against ESKAPE pathogens—bacteria known for their antibiotic resistance—and has been tested for efficacy against both Gram-positive and Gram-negative bacteria .

2. Antifungal Properties

  • Mechanism : The compound's antifungal action is attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, a critical component of fungal membranes .
  • Case Studies : In laboratory settings, derivatives of this compound have been effective against common fungal pathogens such as Candida albicans and Aspergillus species.

3. Anticancer Potential

  • Research Findings : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The compound's ability to interact with specific cellular receptors is believed to modulate signaling pathways involved in cell growth and survival .

The biological activity of this compound primarily involves its interaction with molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes crucial for microbial metabolism and growth. This binding inhibits substrate access and enzymatic activity .
  • Receptor Interaction : It may also interact with cellular receptors involved in signal transduction pathways, altering cellular responses and functions.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntimicrobialESKAPE pathogensEnzyme inhibition
AntifungalCandida albicans, Aspergillus spp.Disruption of cell membrane integrity
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial potency of this compound against a panel of resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various ESKAPE pathogens.
  • Antifungal Activity Evaluation :
    In another investigation focusing on antifungal properties, the compound was tested against Candida species. The results demonstrated an IC50 value of approximately 25 µg/mL, indicating significant antifungal potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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